

Application Notes and Protocols: Magnesium Iodide in Carbon-Carbon Bond Formation

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Compound of Interest

Compound Name: Magnesium iodide

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Magnesium iodide (MgI_2) is a versatile and effective reagent in organic synthesis, facilitating a variety of carbon-carbon bond-forming reactions. Its utility stems from its role as a Lewis acid, activating electrophiles and promoting key transformations. This document provides detailed application notes and experimental protocols for the use of **magnesium iodide** in several important synthetic methodologies.

Magnesium Iodide-Catalyzed Halo-Aldol Reaction

The **magnesium iodide**-catalyzed halo-aldol reaction is a powerful method for the synthesis of (E)- β -iodovinyl- β' -hydroxyketones. This reaction proceeds with high geometric selectivity and good chemical yields.

Data Presentation

Table 1: Substrate Scope and Yields for the MgI_2 -Catalyzed Halo-Aldol Reaction^[1]

Entry	Aldehyde	α,β -Unsaturated Ketone	Product	Yield (%)
1	Benzaldehyde	Chalcone	(E)-3-Iodo-1,3,5-triphenyl-4-penten-1-one	92
2	p-Anisaldehyde	Chalcone	(E)-3-Iodo-1,5-diphenyl-3-(4-methoxyphenyl)-4-penten-1-one	95
3	p-Nitrobenzaldehyde	Chalcone	(E)-3-Iodo-1,5-diphenyl-3-(4-nitrophenyl)-4-penten-1-one	85
4	Cinnamaldehyde	Chalcone	(E)-3-Iodo-1,3,7-triphenyl-4,6-heptadien-1-one	82
5	Isobutyraldehyde	Chalcone	(E)-3-Iodo-1,5-diphenyl-3-isopropyl-4-penten-1-one	88
6	Benzaldehyde	4-Phenyl-3-buten-2-one	(E)-5-Iodo-4-methyl-3,5-diphenyl-1-hexen-3-ol	89

Yields are for the isolated product after purification.

Experimental Protocol

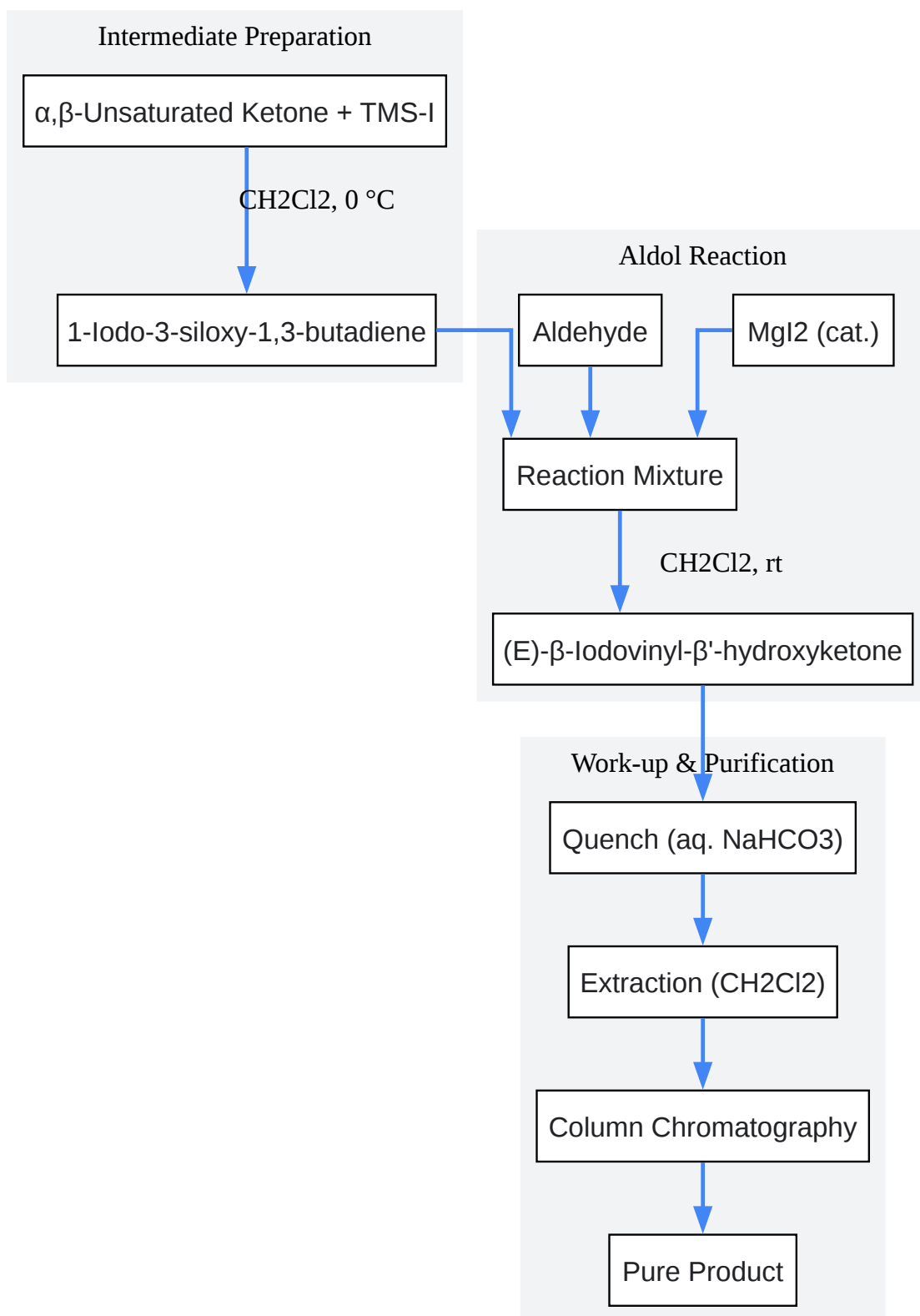
General Procedure for the MgI_2 -Catalyzed Halo-Aldol Reaction:[1]

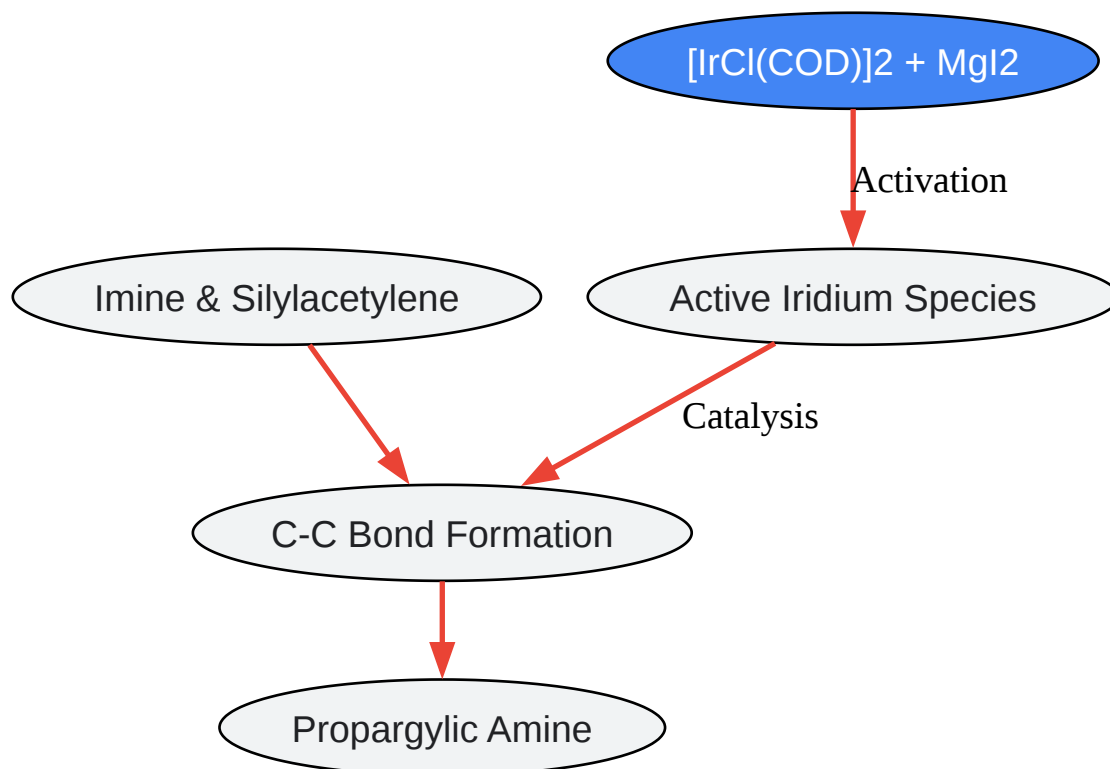
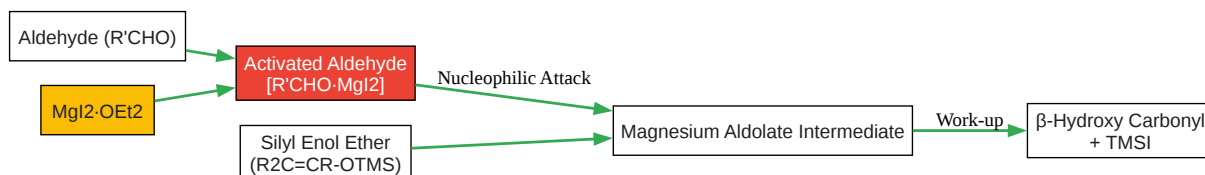
- Preparation of the 1-iodo-3-siloxy-1,3-butadiene intermediate: To a solution of the α,β -unsaturated ketone (1.0 mmol) in anhydrous dichloromethane (5 mL) at 0 °C under an inert

atmosphere (e.g., argon or nitrogen), add trimethylsilyl iodide (TMS-I) (1.2 mmol) dropwise. Stir the mixture at 0 °C for 30 minutes. The completion of the reaction can be monitored by thin-layer chromatography (TLC).

- Aldol Reaction: To the freshly prepared solution of the 1-iodo-3-siloxy-1,3-butadiene, add the aldehyde (1.2 mmol) followed by anhydrous **magnesium iodide** (0.2 mmol).
- Reaction Monitoring and Work-up: Stir the reaction mixture at room temperature and monitor its progress by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate (10 mL).
- Extraction and Purification: Extract the aqueous layer with dichloromethane (3 x 15 mL). Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the desired (E)- β -iodovinyl- β' -hydroxyketone.

Reaction Workflow





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References

- 1. MgI_2 -catalyzed halo aldol reaction: a practical approach to (E)- β -iodovinyl- β '-hydroxyketones - PubMed [pubmed.ncbi.nlm.nih.gov]

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